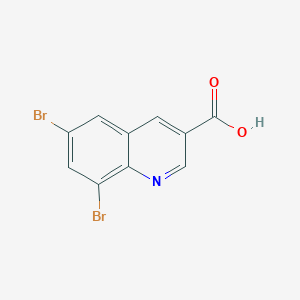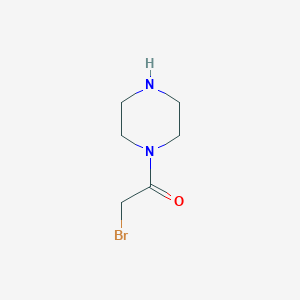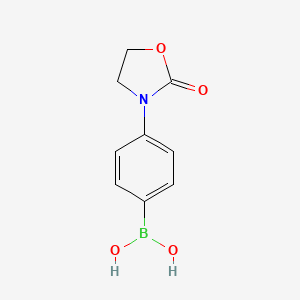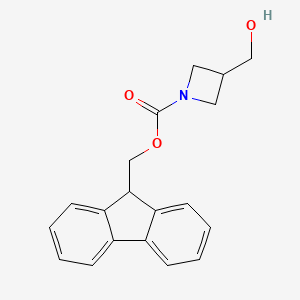
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide can be synthesized through the reaction of 4-hydroxy-3,5-dimethylphenylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: For the development of new pharmaceuticals and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through the formation of boron-carbon bonds, which are crucial in many organic transformations. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(4-methoxycarbonylphenyl)boranuide
- Potassium trifluoro(4-trifluoromethoxyphenyl)boranuide
Uniqueness
Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its hydroxyl and dimethyl groups offer additional sites for chemical modifications, enhancing its utility in complex organic syntheses .
Propriétés
Formule moléculaire |
C8H9BF3KO |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-hydroxy-3,5-dimethylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4,13H,1-2H3;/q-1;+1 |
Clé InChI |
HCFAMSKRJYGKPS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C(=C1)C)O)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)


![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)

![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
